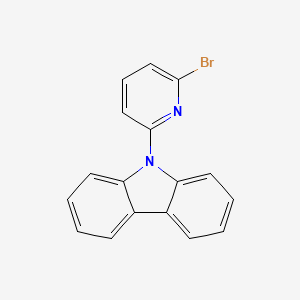
9-(6-Bromopyridin-2-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(6-Bromopyridin-2-yl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Vorbereitungsmethoden
The synthesis of 9-(6-Bromopyridin-2-yl)-9H-carbazole typically involves the functionalization of carbazole at the nitrogen position with a 6-bromo-2-pyridyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Analyse Chemischer Reaktionen
9-(6-Bromopyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-(6-Bromopyridin-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore the use of carbazole derivatives in drug development, particularly for their potential as therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-(6-Bromopyridin-2-yl)-9H-carbazole is largely dependent on its application. In optoelectronic devices, its effectiveness is attributed to its ability to transport charge and its photochemical stability. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components to exert its effects .
Eigenschaften
Molekularformel |
C17H11BrN2 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
9-(6-bromopyridin-2-yl)carbazole |
InChI |
InChI=1S/C17H11BrN2/c18-16-10-5-11-17(19-16)20-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20/h1-11H |
InChI-Schlüssel |
WZAJJFSKAYHLDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














